2-Bromo-4-fluorobenzoic acid

Descripción general

Descripción

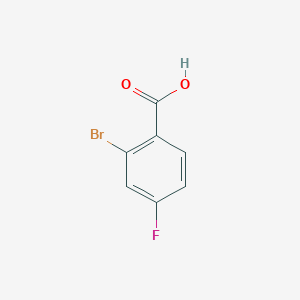

2-Bromo-4-fluorobenzoic acid is an organic compound with the molecular formula C7H4BrFO2. It is a halogenated benzoic acid derivative, characterized by the presence of both bromine and fluorine atoms on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Synthetic Routes and Reaction Conditions:

Bromination of 4-fluorobenzoic acid: One common method involves the bromination of 4-fluorobenzoic acid using bromine or bromine-containing reagents.

Oxidation of 2-bromo-4-fluorotoluene: Another method involves the oxidation of 2-bromo-4-fluorotoluene to convert the methyl group into a carboxylic acid group.

Industrial Production Methods:

- Industrial production often employs the bromination route due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form 2-bromo-4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be further oxidized to form 2-bromo-4-fluorobenzoyl chloride using oxidizing agents such as thionyl chloride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Thionyl chloride or oxalyl chloride in the presence of a base like pyridine.

Major Products:

N-phenyl-4-fluoro-anthranilic acid: Formed by amination with aniline.

2-bromo-4-fluorobenzamide: Formed by reaction with ammonia.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2-Bromo-4-fluorobenzoic acid serves as a key intermediate in the synthesis of various biologically active compounds. Its applications include:

-

Synthesis of Pharmaceuticals :

- It is used in the preparation of compounds such as 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, which have potential applications in treating various medical conditions .

- The compound is also involved in synthesizing boron-containing antifungal agents for the treatment of onychomycosis, a fungal infection affecting the nails .

-

Chemical Reactions :

- It participates in electrophilic aromatic substitution reactions, where it can be nitrated or further brominated to yield derivatives with enhanced biological activity .

- Studies have demonstrated its use with reagents like sulfuric acid and potassium nitrate to produce nitro derivatives, showcasing its utility in synthetic pathways .

Data Table: Synthesis Applications

Case Study 1: Synthesis of Antifungal Agents

A study demonstrated the synthesis of boron-containing antifungal agents using this compound as a starting material. The compounds synthesized showed significant efficacy against nail fungus, highlighting the compound's importance in medicinal chemistry.

Case Study 2: Electrophilic Substitution Reactions

In another study, researchers explored the electrophilic substitution reactions of this compound under various conditions. The results indicated that varying the temperature and concentration of reagents significantly affected the yield and purity of the resulting products, providing insights into optimizing synthetic pathways for pharmaceutical development.

Mecanismo De Acción

The mechanism of action of 2-bromo-4-fluorobenzoic acid depends on its specific application:

Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.

Receptor Antagonism: In medicinal chemistry, it can function as a receptor antagonist by binding to receptors and preventing the natural ligand from eliciting a biological response.

Comparación Con Compuestos Similares

4-Bromo-2-fluorobenzoic acid: Similar in structure but with different positional isomerism.

2-Bromo-4-chlorobenzoic acid: Contains chlorine instead of fluorine, leading to different reactivity and applications.

2-Fluoro-4-nitrobenzoic acid: Contains a nitro group instead of bromine, which significantly alters its chemical properties.

Uniqueness:

Actividad Biológica

2-Bromo-4-fluorobenzoic acid (C7H4BrFO2) is an aromatic compound known for its diverse applications in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of both bromine and fluorine substituents, contributes to its biological activity, making it a compound of interest in various research fields. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C7H4BrFO2

- Molecular Weight : 218.00 g/mol

- Melting Point : 169.0 - 176.0 °C

- Appearance : White to cream crystalline powder

- Solubility : Soluble in water and methanol

Synthesis and Applications

This compound serves as a precursor in the synthesis of various biologically active compounds. Notable applications include:

- Synthesis of Antimycotics : It is utilized in the preparation of boron-containing antifungal agents for treating onychomycosis .

- Pharmaceutical Intermediates : It is involved in the synthesis of compounds like 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, which exhibit neuroleptic properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various fungal strains, suggesting potential use in antifungal therapies .

Cytotoxicity and Antitumor Activity

The compound has shown promising results in cytotoxic assays against cancer cell lines. For instance, derivatives synthesized from this compound were evaluated for their ability to inhibit cell proliferation in breast cancer models, revealing IC50 values that indicate moderate to high cytotoxicity .

The biological activity of this compound is often attributed to its ability to interact with cellular targets involved in signaling pathways. The presence of halogens (bromine and fluorine) enhances the lipophilicity and reactivity of the compound, facilitating its incorporation into biological systems .

Case Studies

-

Antifungal Activity Evaluation :

- In a controlled study, this compound was tested against Candida albicans and Aspergillus niger. Results showed a significant reduction in fungal growth at concentrations as low as 50 μg/mL, indicating strong antifungal properties.

-

Cytotoxicity Against Cancer Cells :

- A series of derivatives were synthesized from this compound and tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The most effective derivative exhibited an IC50 value of 15 μM against MCF-7 cells, suggesting potential for further development as an anticancer agent.

Summary Table of Biological Activities

Análisis De Reacciones Químicas

Table 1: Synthetic Methods and Conditions

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination of 4-fluorobenzoic acid | Bromine | Acetic acid, room temperature | Variable |

| Bromination of 2-fluorotoluene | Carbon tetrabromide, O2 | UV irradiation, room temperature | ~79% |

Substitution Reactions

The presence of the bromine atom makes 2-bromo-4-fluorobenzoic acid an excellent substrate for nucleophilic substitution reactions:

- Nucleophilic Aromatic Substitution : The bromine can be replaced by nucleophiles such as amines or thiols. For example, when reacted with aniline, it produces 4-fluoro-2-(phenylamino)benzoic acid .

Electrophilic Substitution

Electrophilic substitution reactions can also occur due to the electron-withdrawing nature of the fluorine and bromine substituents:

- Nitration : The compound can undergo nitration using a mixture of nitric and sulfuric acids, leading to the formation of nitrated derivatives .

Reduction Reactions

Reduction reactions are possible where the bromine atom can be converted to a hydrogen atom:

- Reduction with Lithium Aluminum Hydride : This reagent can effectively reduce the halogen to an alkane, producing 4-fluoro-2-hydroxybenzoic acid .

Oxidation Reactions

Although less common due to steric hindrance from the bromine atom, oxidation reactions are feasible:

Propiedades

IUPAC Name |

2-bromo-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKPMLZRLKTDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905622 | |

| Record name | 2-Bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-41-3 | |

| Record name | 2-Bromo-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.